molecular formula C14H9FN2OS B2601358 N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide CAS No. 922879-02-5

N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide

Cat. No.: B2601358
CAS No.: 922879-02-5
M. Wt: 272.3
InChI Key: TYCSVCFKUXFJSL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide is a benzothiazole derivative developed for pharmacological research, particularly in oncology and immunology. This compound is part of a class of heterocyclic molecules known for their distinctive structures and broad spectrum of biological activities . Benzothiazole derivatives have demonstrated significant promise in anticancer research due to their ability to inhibit the proliferation of various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The structural motif of a 4-fluorobenzamide group linked to a benzothiazole core is a recognized pharmacophore in medicinal chemistry, with related analogues showing potent and selective anti-tumor properties in preclinical studies . The core benzothiazole scaffold is the subject of intensive investigation for designing novel anti-tumor small molecule drugs with dual anticancer and anti-inflammatory activities . Research indicates that potent benzothiazole derivatives can simultaneously inhibit key signaling pathways such as AKT and ERK in cancer cells, while also reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which are known to contribute to the tumor microenvironment . This dual mechanism of action represents a novel strategy for addressing both tumor survival mechanisms and the inflammatory milieu that facilitates cancer progression. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCSVCFKUXFJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide typically involves the reaction of 1,3-benzothiazol-6-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions:

  • Reactions :
    • Substitution Reactions : The fluorine atom can be replaced with nucleophiles under specific conditions.
    • Oxidation : Capable of forming sulfoxides or sulfones.
    • Reduction : Can be reduced to amine derivatives.
Reaction TypeCommon ReagentsProducts
SubstitutionSodium methoxideSubstituted derivatives
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminum hydrideAmines

Biology

The compound has shown promise in biological applications, particularly as an enzyme inhibitor and modulator of cellular pathways:

  • Enzyme Inhibition : Acts on enzymes such as cytochrome P450 and FtsZ, critical for bacterial cell division.
  • G-protein Coupled Receptors : Modulates receptor activity affecting various signaling pathways.

Medicine

This compound exhibits potential therapeutic properties:

  • Antimicrobial Activity : Effective against various bacterial strains by disrupting cell wall integrity.
  • Anticancer Potential : Demonstrated cytotoxic effects against cancer cell lines, inhibiting tumor growth through interaction with cancer-related pathways.
Activity TypeMechanism of ActionTarget Organisms or Cells
AntimicrobialDisrupts cell wall synthesisMycobacterium tuberculosis, Staphylococcus aureus
AnticancerInhibits cell proliferationCervical cancer (SISO), bladder cancer (RT-112)

Industry

In industrial applications, this compound is utilized in the development of new materials and as a reagent in organic transformations. Its stability and reactivity make it suitable for various manufacturing processes.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in different contexts:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
  • Anticancer Research :
    • In vitro studies revealed that the compound inhibits the growth of cervical cancer cells with IC50 values ranging from 2.38 to 3.77 μM, showcasing its potential as an anticancer agent .
  • Pharmacological Investigations :
    • Research indicates that modifications to the benzothiazole structure enhance biological activity, suggesting pathways for developing more potent therapeutic agents .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their modifications are compared below:

Compound Name Core Structure Substituents/Modifications Key Properties/Findings Reference
N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide Benzothiazole-Benzamide 6-position benzothiazole, 4-fluoro benzamide Synthesized via nucleophilic addition; IR confirms C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) .
LY-344864 Carbazole-Benzamide Carbazole ring, dimethylamino group Pharmacological potential due to carbazole’s aromaticity; lacks benzothiazole’s sulfur.
N-(dimethylcarbamothioyl)-4-fluorobenzamide Thiourea-Benzamide Thiourea group instead of benzothiazole Forms Cu(II)/Ni(II) complexes; electrochemical activity via cyclic voltammetry .
N-(6-CF₃-benzothiazol-2-yl)-2-(methoxyphenyl)acetamide Benzothiazole-Acetamide Trifluoromethyl, methoxyphenyl acetamide Patent applications suggest enhanced stability and bioactivity from CF₃ and methoxy groups .

Key Observations:

  • Heterocycle Impact: Replacing benzothiazole with carbazole (LY-344864) alters electronic properties and bioactivity profiles.
  • Linkage Variation : Acetamide-linked benzothiazoles () may exhibit reduced rigidity compared to benzamides, affecting binding affinity.
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, while methoxy groups improve solubility .

Spectral and Tautomeric Behavior

  • This compound : IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) in triazole-thione tautomers, favoring thione forms due to νC=S (1247–1255 cm⁻¹) and NH stretches .
  • Thiourea-Benzamide (): Strong νC=O (1663–1682 cm⁻¹) persists, enabling metal coordination via S and O donors .

Computational Insights (Theoretical Context)

Exact exchange functionals () may improve predictions for fluorinated systems by accounting for electron withdrawal effects .

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety attached to a fluorobenzamide group. The presence of the fluorine atom and the specific arrangement of functional groups contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects. This is particularly relevant in conditions characterized by excessive inflammation.
  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating cell cycle regulatory pathways. It exhibits cytotoxic effects against various human cancer cell lines, including lung and breast cancer cells .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and enzymes involved in prostaglandin synthesis, the compound can reduce inflammation and pain.
  • Anticancer Properties : The compound has displayed significant cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance:
    • IC50 Values : The IC50 values for this compound were found to be in the range of 5–10 µM against A431 (epidermoid carcinoma) and A549 (lung carcinoma) cell lines .
    • Mechanistic Studies : Western blot analyses indicated that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP .
  • Anti-inflammatory Activity : In models of inflammation, this compound significantly reduced the levels of IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent .

Data Summary

Biological Activity Observed Effect Cell Lines Tested
CytotoxicityInduces apoptosisA431, A549
Anti-inflammatoryReduces IL-6 and TNF-alpha levelsIn vitro models
Enzyme inhibitionInhibits COX enzymesVarious inflammatory assays

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 6-amino-1,3-benzothiazole. Key steps include:
  • Activation of the carboxyl group : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product minimization .
    Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Reference
AmidationEDC, HOBt, DMF, 70°C85–90

Q. How can structural characterization of this compound be performed?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and confirm stereochemistry .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M–H]^- at m/z 271.2) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound in neurological or oncological contexts?

  • Methodological Answer :
  • Receptor binding assays : Screen for 5-HT receptor modulation (e.g., 5-HT1F_{1F}) using radioligand displacement studies. Derivatives like LY-344864 show agonist activity .
  • In vitro neuritogenesis models : Test promotion of retinal/neuronal outgrowth via TrkA signaling pathways, as seen in patent applications .
  • Kinase inhibition profiling : Use high-throughput screens (e.g., ATPase assays) to identify targets like EGFR or MAPK .

Q. How does fluorination at the benzamide moiety influence pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity enhancement : The 4-fluoro group increases logP by ~0.5 units, improving blood-brain barrier penetration (calculated via ACD/Labs Percepta) .
  • Metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation, confirmed by liver microsome assays .
  • Crystallographic analysis : Fluorine’s electron-withdrawing effect stabilizes amide bonds, as shown in Hirshfeld surface analysis .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :
  • Dose-response reevaluation : Perform IC50_{50} assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to address variability .
  • Computational docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions and identify critical binding residues .
  • Structural analogs testing : Compare with derivatives (e.g., trifluoromethyl-substituted benzamides) to isolate fluorine-specific effects .

Data-Driven Insights

Table 2 : Comparative Biological Activities of Related Compounds

CompoundTargetIC50_{50} (µM)Key Functional GroupReference
LY-3448645-HT1F_{1F}0.003–34-Fluorobenzamide
BRL-544435-HT1E/1F_{1E/1F}3.5Thiazole ring
CyproflanilideInsecticidalN/AMeta-diamide

Key Recommendations for Researchers

  • Crystallography : Prioritize SHELXL for high-resolution refinement of fluorine-containing structures .
  • Biological assays : Include positive controls (e.g., LY-344864 for 5-HT1F_{1F}) to validate experimental setups .
  • Synthetic optimization : Explore microwave-assisted synthesis to reduce reaction times for scale-up .

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